8-Hydroxy Mirtazapine
8-Hydroxy Mirtazapine
8-Hydroxymirtazapine belongs to the class of organic compounds known as piperazinoazepines. Piperazinoazepines are compounds containing a piperazinoazepine skeleton, which consists of an azepine ring fused to a piperazine. 8-Hydroxymirtazapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 8-Hydroxymirtazapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 8-hydroxymirtazapine is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
102335-57-9
VCID:
VC20813316
InChI:
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3
SMILES:
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O
Molecular Formula:
C17H19N3O
Molecular Weight:
281.35 g/mol
8-Hydroxy Mirtazapine
CAS No.: 102335-57-9
Cat. No.: VC20813316
Molecular Formula: C17H19N3O
Molecular Weight: 281.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 8-Hydroxymirtazapine belongs to the class of organic compounds known as piperazinoazepines. Piperazinoazepines are compounds containing a piperazinoazepine skeleton, which consists of an azepine ring fused to a piperazine. 8-Hydroxymirtazapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 8-Hydroxymirtazapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 8-hydroxymirtazapine is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 102335-57-9 |
| Molecular Formula | C17H19N3O |
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | 5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |
| Standard InChI | InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3 |
| Standard InChI Key | DAWYIZBOUQIVNX-UHFFFAOYSA-N |
| SMILES | CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
| Canonical SMILES | CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
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